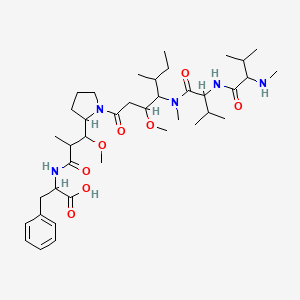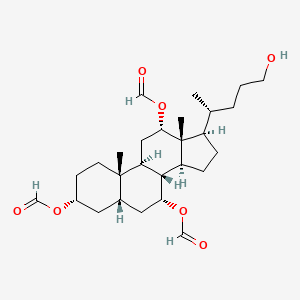
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine: is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been chemically modified to enhance its stability and biological activity. It is often used in scientific research for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine typically involves multiple steps, including glycosylation, acetylation, and purification processes. The starting material is usually a ribose derivative, which undergoes glycosylation with a suitable base to form the nucleoside. This is followed by acetylation to protect the hydroxyl groups, resulting in the tri-O-acetylated product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the glycosylation and acetylation steps. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The acetyl groups can be substituted with other protective groups or functional moieties to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original nucleoside, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, it serves as a tool for studying nucleoside metabolism and the mechanisms of nucleoside analogs. It is also used in the development of probes for detecting nucleic acids.
Medicine: Medically, 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. Its chemical properties allow for the creation of stable and effective therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the death of rapidly dividing cells, such as cancer cells or viruses. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase and ribonucleotide reductase, thereby blocking their activity and preventing nucleic acid replication.
Vergleich Mit ähnlichen Verbindungen
Azacitidine: Another nucleoside analog used in the treatment of myelodysplastic syndromes.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Decitabine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity. Unlike some other nucleoside analogs, it has a broader range of applications in both antiviral and anticancer therapies. Its ability to be easily modified also allows for the creation of various derivatives with tailored properties for specific research and therapeutic needs.
Eigenschaften
Molekularformel |
C15H18N6O7 |
|---|---|
Molekulargewicht |
394.34 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N6O7/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-14-10(19-20-21)13(16)17-5-18-14/h5,9,11-12,15H,4H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
BUZJNDDGXRUAAM-SDBHATRESA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)



![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)





![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)



